molecular formula C21H25Cl2N3O3S B2448892 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride CAS No. 1351616-28-8

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride

Cat. No. B2448892
CAS RN: 1351616-28-8
M. Wt: 470.41
InChI Key: PHKMECROYFQPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride” is a chemical compound. It is expected that these molecules will find applications in organic and medicinal chemistry .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a molecular weight of 469 [M + +1] and contains elements such as Carbon ©, Hydrogen (H), Bromine (Br), Chlorine (Cl), Nitrogen (N), Oxygen (O), and Sulfur (S) .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The compound has a melting point of 210–214 °C . The IR spectrum shows peaks at 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl) .

Scientific Research Applications

Molecular Characterization and Interaction

The molecular structure of similar furan-carboxamide compounds includes a carboxamide group bonded to a furan ring and various heterocyclic groups, showing significant intermolecular hydrogen bonding. These compounds exhibit a range of dihedral angles between their planar groups, indicating a complex molecular geometry which could be crucial for their interaction with biological molecules or other chemical agents (Zhao & Zhou, 2009).

Antimicrobial Properties

A thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against a variety of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The compound's structure, characterized through various spectroscopic methods and X-ray diffraction, suggests potential pharmacological and medical applications due to these antimicrobial properties (Cakmak et al., 2022).

Inhibition of Leukotriene Activity

Furan-2-carboxamide derivatives have shown potential in inhibiting leukotriene activity. This is significant in the context of medical research, as leukotrienes are involved in inflammatory responses. The inhibitory activity of these compounds could be a basis for developing new therapeutic agents targeting conditions associated with inflammation (Sakata et al., 2007).

Potential in Antitumor Activity

The structure-activity relationships of various carboxamide derivatives, including furan-3-carboxamides, have been explored for their antitumor activity. These compounds were tested against diseases like Botrytis cinerea, showing potential in the development of fungicides with applications in combating plant diseases, which could indirectly benefit medical research by preserving plant-derived pharmaceuticals (Masatsugu et al., 2010).

Influenza A Virus Inhibition

Furan-carboxamide derivatives, particularly those with a 2,5-dimethyl-substituted heterocyclic moiety, have been identified as potent inhibitors of the influenza A H5N1 virus. This discovery opens up avenues for the development of new antiviral drugs, especially considering the simple scaffold of furan-carboxamide derivatives, which were previously unrecognized in this context (Yongshi et al., 2017).

Mechanism of Action

The anti-inflammatory effects of the compound are believed to be mediated via inhibition of COX-2 . COX-2 is induced at the sites of inflammation throughout the body to generate prostaglandins, which are believed to mediate inflammation and pain .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-13-10-16(22)12-18-19(13)23-21(29-18)25(5-4-24-6-8-27-9-7-24)20(26)17-11-14(2)28-15(17)3;/h10-12H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKMECROYFQPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.